molecular formula C19H14F3N3O2 B11184255 7-(furan-2-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one

7-(furan-2-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11184255
M. Wt: 373.3 g/mol
InChI Key: KZLNBWCGZBGZOO-UHFFFAOYSA-N
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Description

“7-(furan-2-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one” is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(furan-2-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step might involve the use of furan-2-carboxylic acid or its derivatives.

    Attachment of the trifluoromethylphenyl group: This can be done through nucleophilic substitution reactions using trifluoromethylbenzene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the furan ring.

    Reduction: Reduction reactions could target the quinazolinone core or the furan ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

It might exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, if it exhibits anticancer properties, it might inhibit specific enzymes or signaling pathways involved in cell proliferation.

Molecular Targets and Pathways

Potential molecular targets could include enzymes, receptors, or DNA. The pathways involved might be related to apoptosis, cell cycle regulation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and might exhibit similar biological activities.

    Furan derivatives: Compounds containing the furan ring might have comparable chemical reactivity.

    Trifluoromethylphenyl derivatives: These compounds might share similar pharmacokinetic properties due to the trifluoromethyl group.

Uniqueness

The unique combination of the furan ring, quinazolinone core, and trifluoromethylphenyl group in “7-(furan-2-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one” might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H14F3N3O2

Molecular Weight

373.3 g/mol

IUPAC Name

7-(furan-2-yl)-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)12-3-1-4-13(9-12)24-18-23-10-14-15(25-18)7-11(8-16(14)26)17-5-2-6-27-17/h1-6,9-11H,7-8H2,(H,23,24,25)

InChI Key

KZLNBWCGZBGZOO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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